molecular formula C19H35NO5 B1676886 Myristoyl glutamic acid CAS No. 53576-52-6

Myristoyl glutamic acid

Cat. No. B1676886
CAS RN: 53576-52-6
M. Wt: 357.5 g/mol
InChI Key: MTJZWYHTZFVEGI-INIZCTEOSA-N
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Description

Myristoyl glutamic acid is a surfactant that can be added to make-up products with foaming and partial bacteriostatic activity . It’s also known for its exceptional mildness and skin compatibility .


Synthesis Analysis

The synthesis of Myristoyl glutamic acid involves the reaction of myristic acid with glutamic acid . The reactions adopted in the current work were fairly rapid, moderately simplified, and required fewer coupling reagents .


Molecular Structure Analysis

Myristoyl glutamic acid has a molecular formula of C19H35NO5, an average mass of 357.485 Da, and a monoisotopic mass of 357.251526 Da .


Physical And Chemical Properties Analysis

Myristoyl glutamic acid is soluble in water and stable . Its molecular weight is 357.490 .

Scientific Research Applications

1. Role in Protein Kinase Activity

Myristoyl glutamic acid is implicated in the activity of certain protein kinases. For instance, the protein kinase p60src, which undergoes myristoylation, plays a crucial role in morphological transformation. Mutations preventing myristoylation, such as replacing glycine with glutamic acid, inhibit this transformation, highlighting the critical role of myristoylation in protein function (Kamps, Buss, & Sefton, 1985).

2. Synthesis and Anti-HIV Activity

Myristoyl glutamic acid derivatives, specifically mono-, di-, and trinucleoside conjugates, have shown promise in anti-HIV activities. Notably, certain myristoylated glutamate ester derivatives exhibit significantly higher anti-HIV activity than their N-acetylated counterparts (Agarwal et al., 2012).

3. Enzymatic Specificity

Studies have identified enzymes, such as long acyl aminoacylase from Pseudomonas diminuta, that specifically hydrolyze N-long chain acyl glutamic acids, including myristoyl glutamic acid. This specificity underlines the role of such enzymes in metabolic pathways involving myristoyl glutamic acid (Fukuda, Iwade, & Kimura, 1982).

4. Antifungal Drug Target

The structure of N-myristoyl transferase (NMT), an enzyme involved in transferring myristate to proteins, has been investigated for its potential as an antifungal drug target. Understanding the structure and function of NMT is critical for developing selective inhibitors, which could be effective in treating systemic fungal infections (Weston et al., 1998).

5. Drug Delivery and Anticancer Potential

L-Glutamic acid-based dendritic lipopeptide oligomers, including myristoyl tails, have been synthesized and evaluated for their physicochemical and biological properties. These compounds exhibit potential for applications in drug delivery, with certain molecules showing preliminary anticancer activity (Hegde, Juvale, & Prabhakar, 2020).

6. Nutritional and Intestinal Health

Dietary glutamic acid supplementation, which could include myristoyl glutamic acid, has been studied for its effects on the intestinal structure and amino acid transporters in pigs. The research suggests that glutamic acid can ameliorate abnormalities in the intestinal structure caused by mycotoxins, highlighting its potential nutritional benefits (Duan et al., 2014).

7. Apoptosis and Protein Modification

Research has demonstrated the role of myristoylation in the post-translational modification of proteins during apoptosis. The incorporation of myristate into proteins like Bid and PAK2 is essential for their proapoptotic function, underlining the significance of myristoylation in cellular processes (Martin et al., 2008).

8. G-protein Signaling

Myristoylation of G-protein alpha subunits is critical for signaling and transformation functions. Studies have shown that the myristoylation of these subunits is essential for their proper localization and function, influencing cellular signaling pathways (Gallego et al., 1992).

Safety And Hazards

Myristoyl glutamic acid may cause irritation to the skin, eyes, and respiratory system . It’s also considered a flammable material .

Future Directions

The synthesized molecules demonstrate potential for their application as drug delivery materials and hold scope for further investigations . Additionally, the gel form of Myristoyl glutamic acid could have potential application as a topical anti-HIV microbicidal agent .

properties

IUPAC Name

(2S)-2-(tetradecanoylamino)pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H35NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(21)20-16(19(24)25)14-15-18(22)23/h16H,2-15H2,1H3,(H,20,21)(H,22,23)(H,24,25)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTJZWYHTZFVEGI-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H35NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40201791
Record name N-Myristoyl-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40201791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Myristoyl glutamic acid

CAS RN

53576-52-6
Record name Myristoyl glutamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053576526
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Myristoyl-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40201791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MYRISTOYL GLUTAMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31N1S89X64
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
CL Burnett, B Heldreth, WF Bergfeld… - … journal of toxicology, 2017 - journals.sagepub.com
… Myristoyl glutamic acid Myristoyl glutamic acid is the substituted amino acid that conforms to the formula. Myristoyl glutamic acid is the amide formed from the reaction of myristoyl …
Number of citations: 28 journals.sagepub.com
DV Belsito, RA Hill, CD Klaassen, DC Liebler… - 2013 - cir-safety.org
… silk amino acids magnesium palmitoyl glutamate myristoyl glutamic acid* oleoyl tyrosine palmitoyl … Myristoyl Glutamic Acid is the amide formed from the reaction of myristoyl chloride and …
Number of citations: 2 www.cir-safety.org
MR Infante, A Pinazo, J Molinero… - SURFACTANT …, 2001 - books.google.com
The use of antimicrobial agents for controlling or preventing infection is of major practical importance. Given the adaptability of microorganisms and their tendency to acquire resistance, …
Number of citations: 2 books.google.com
M Colombo, L Grauso, V Lanzotti, G Incerti, A Adamo… - Biology, 2023 - mdpi.com
Simple Summary The article describes the inhibitory effects of self-DNA in the insect Drosophila melanogaster. The larvae fed with yeast containing their self-DNA showed a significant …
Number of citations: 0 www.mdpi.com
M Bährle-Rapp, M Bährle-Rapp - Springer Lexikon Kosmetik und …, 2007 - Springer
M 365 Myristyl Salicylate Eigenschaften: Zu 1) wasserhelle oder blassgelbe, dünne Flüssigkeit; süßer, warm-würziger Geruch Page 1 M 365 Myristyl Salicylate Eigenschaften: Zu 1) …
Number of citations: 4 link.springer.com
M Bährle-Rapp, M Bährle-Rapp - Springer Lexikon Kosmetik und …, 2007 - Springer
M 365 Myristyl Salicylate Eigenschaften: Zu 1) wasserhelle oder blassgelbe, dünne Flüssigkeit; süßer, warm-würziger Geruch Page 1 M 365 Myristyl Salicylate Eigenschaften: Zu 1) …
Number of citations: 2 link.springer.com
M Bährle-Rapp - Springer
Magen.[lat.: ventriculus] Auf die Speiseröhre folgender Teil des Verdauungstraktes, in dem die aufgenommene Nahrung in Speisebrei umgewandelt und mit Hilfe des Magensaftes …
Number of citations: 2 link.springer.com
M Bährle-Rapp, M Bährle-Rapp - Springer Lexikon Kosmetik und …, 2007 - Springer
M 365 Myristyl Salicylate Eigenschaften: Zu 1) wasserhelle oder blassgelbe, dünne Flüssigkeit; süßer, warm-würziger Geruch Page 1 M 365 Myristyl Salicylate Eigenschaften: Zu 1) …
Number of citations: 2 link.springer.com
M Bährle-Rapp, M Bährle-Rapp - Springer Lexikon Kosmetik und …, 2007 - Springer
M 365 Myristyl Salicylate Eigenschaften: Zu 1) wasserhelle oder blassgelbe, dünne Flüssigkeit; süßer, warm-würziger Geruch Page 1 M 365 Myristyl Salicylate Eigenschaften: Zu 1) …
Number of citations: 2 link.springer.com
M Bährle-Rapp, M Bährle-Rapp - Springer Lexikon Kosmetik und …, 2007 - Springer
M 365 Myristyl Salicylate Eigenschaften: Zu 1) wasserhelle oder blassgelbe, dünne Flüssigkeit; süßer, warm-würziger Geruch Page 1 M 365 Myristyl Salicylate Eigenschaften: Zu 1) …
Number of citations: 2 link.springer.com

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